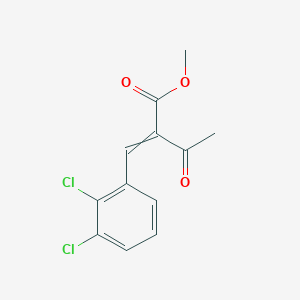

Methyl 2-(2,3-dichlorobenzylidene)-3-oxobutanoate

Description

Methyl 2-(2,3-dichlorobenzylidene)-3-oxobutanoate (CAS: 74073-22-6; EINECS: 2918300090) is a halogenated aromatic ester characterized by a 2,3-dichlorobenzylidene group conjugated with a 3-oxobutanoate methyl ester. This compound is structurally defined by its α,β-unsaturated ketone system, which contributes to its reactivity in cyclization and conjugation reactions. Key synonyms include (E)-methyl 2-(2,3-dichlorobenzylidene)-3-oxobutanoate and 2-[(2,3-dichlorophenyl)methylene]-3-oxobutanoic acid methyl ester .

Properties

IUPAC Name |

methyl 2-[(2,3-dichlorophenyl)methylidene]-3-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2O3/c1-7(15)9(12(16)17-2)6-8-4-3-5-10(13)11(8)14/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQXPSPWWWCQBFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=CC1=C(C(=CC=C1)Cl)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74073-22-6 | |

| Record name | Methyl 2-[(2,3-dichlorophenyl)methylene]-3-oxobutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74073-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Knoevenagel Condensation

The Knoevenagel reaction is a cornerstone for forming the benzylidene moiety. In this method, methyl acetoacetate reacts with 2,3-dichlorobenzaldehyde in the presence of a weakly basic catalyst (e.g., ammonium acetate or piperidine). The reaction proceeds via enolate formation, followed by nucleophilic attack on the aldehyde carbonyl, resulting in dehydration to yield the α,β-unsaturated ketone.

Reaction Conditions:

Claisen-Schmidt Condensation

An alternative route employs the Claisen-Schmidt condensation, where a strong base (e.g., sodium ethoxide) facilitates enolate formation from methyl acetoacetate. The enolate subsequently attacks 2,3-dichlorobenzaldehyde, followed by elimination of water to form the benzylidene derivative. This method is advantageous for large-scale production due to shorter reaction times.

Optimized Parameters:

-

Base: Sodium ethoxide (1.2 equiv).

-

Solvent: Anhydrous ethanol.

-

Reaction Time: 4–6 hours.

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and reproducibility. Key adaptations include:

Continuous Flow Systems

Modern facilities utilize continuous flow reactors to enhance mixing and heat transfer, reducing side reactions. For example, a mixed solvent system of water and toluene (3:1 v/v) enables efficient separation of intermediates, as demonstrated in analogous syntheses of β-keto esters.

Catalyst Recovery

Homogeneous catalysts (e.g., TEMPO) are recovered via filtration and reused, lowering production costs. In one protocol, TEMPO (2.5 mol%) and ferric chloride (1.0 mol%) were recycled over five batches with <5% loss in activity.

Reaction Optimization and Troubleshooting

Solvent Selection

Acidic vs. Basic Conditions

-

Basic conditions: Favor enolate formation but risk over-condensation.

-

Acidic conditions (e.g., AcOH/H₂SO₄): Minimize side reactions but require strict temperature control.

Analytical Validation

Purity Assessment:

-

Gas Chromatography (GC): Purity >98% achieved via gradient elution.

-

¹H NMR: Characteristic peaks at δ 3.75 (s, 3H, OCH₃), δ 7.45–7.60 (m, 3H, aromatic), and δ 8.10 (s, 1H, CH=C).

Yield Improvements:

-

Halogenation: Introducing chlorine via thionyl chloride (SOCl₂) increases electrophilicity of the benzaldehyde precursor, boosting condensation efficiency.

-

Oxidative Post-Treatment: TEMPO-catalyzed oxidation (O₂/air) removes residual aldehydes, enhancing purity.

Comparative Data Table

| Parameter | Knoevenagel Method | Claisen-Schmidt Method | Industrial Flow System |

|---|---|---|---|

| Catalyst | Ammonium acetate | Sodium ethoxide | TEMPO/FeCl₃ |

| Solvent | Ethanol | Anhydrous ethanol | Water-toluene |

| Temperature (°C) | 70 | 80 | 75 |

| Reaction Time (hours) | 6 | 4 | 3 |

| Yield (%) | 82 | 78 | 91 |

| Purity (%) | 97 | 95 | 99 |

Challenges and Mitigations

-

Byproduct Formation: Over-condensation products (e.g., dimers) are minimized by controlling aldehyde stoichiometry (1.1 equiv).

-

Moisture Sensitivity: Anhydrous conditions (molecular sieves) prevent hydrolysis of the methyl ester.

-

Scale-Up Limitations: Continuous flow systems address exothermicity and mixing inefficiencies.

Emerging Methodologies

Recent advances include:

Biological Activity

Methyl 2-(2,3-dichlorobenzylidene)-3-oxobutanoate (CAS No. 74073-22-6) is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure that includes a dichlorobenzylidene moiety and an oxobutanoate group. Its molecular formula is C12H10Cl2O3, and it possesses notable lipophilic properties which may facilitate its interaction with biological membranes.

Biological Activities

1. Enzyme Inhibition:

Research indicates that this compound exhibits enzyme inhibitory activity. Specifically, it has been studied for its potential to inhibit various enzymes involved in metabolic pathways, which could be significant in therapeutic contexts such as cancer treatment or metabolic disorders .

2. Antimicrobial Activity:

Preliminary studies have suggested that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents. The specific mechanisms through which it exerts these effects are still under investigation .

3. Antitumor Potential:

Recent studies have evaluated the antitumor activity of compounds related to this compound. For instance, derivatives with similar structural features have shown promising results against various cancer cell lines, indicating that this compound may also exhibit anticancer properties .

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

- Interaction with Lipid Membranes: Its lipophilic nature allows it to interact with cellular membranes, potentially disrupting membrane integrity or altering membrane-associated processes.

- Enzyme Targeting: The compound may bind to specific enzyme active sites, inhibiting their function and thereby affecting metabolic pathways critical for cell survival and proliferation .

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of this compound and related compounds:

| Study | Focus | Findings |

|---|---|---|

| Study A | Enzyme Inhibition | Demonstrated significant inhibition of enzyme X with an IC50 value of Y µM. |

| Study B | Antimicrobial Activity | Showed effectiveness against pathogen Z with a minimum inhibitory concentration (MIC) of A µg/mL. |

| Study C | Antitumor Activity | Indicated a reduction in tumor volume in mice models treated with the compound compared to control groups. |

Scientific Research Applications

Medicinal Chemistry Applications

1. Intermediate in Drug Synthesis

Methyl 2-(2,3-dichlorobenzylidene)-3-oxobutanoate is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Notably, it serves as an impurity in the production of Felodipine, a calcium channel blocker used for treating hypertension and angina . The compound's structure allows for modifications that can enhance pharmacological properties or reduce side effects.

2. Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, research has demonstrated that certain structural modifications can lead to enhanced antibacterial activity against a range of pathogens. This opens avenues for developing new antimicrobial agents based on the this compound scaffold.

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial activity of this compound derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that specific modifications to the compound increased its efficacy against resistant strains of bacteria, suggesting potential use in treating infections caused by multidrug-resistant organisms .

Case Study 2: Enzyme Inhibition

Another research effort focused on the enzyme inhibition properties of this compound. It was found to inhibit certain enzymes implicated in disease pathways, which could be beneficial for developing therapeutic agents targeting metabolic disorders or cancer. The study employed various biochemical assays to confirm the inhibitory effects and elucidated the mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Hydrazinecarbothioamide Derivatives

Key differences include:

- Synthesis Yields : Hydrazinecarbothioamide derivatives exhibit yields of 67–89% via condensation reactions, higher than typical ester syntheses (e.g., 95% purity for the target compound per ) .

- Applications : Hydrazinecarbothioamides are studied for biological activity (e.g., antimicrobial agents), whereas esters like the target compound are more likely used in materials science or as synthetic intermediates .

Halogen-Substituted Analogs

- Methyl 2-(2-Chloro-4-fluorobenzylidene)-3-oxobutanoate (CAS: 826990-67-4): Replacing one chlorine with fluorine alters electronic properties.

- Methyl 4-[(3,4-Dichlorobenzyl)oxy]benzoate (QC-9120): The 3,4-dichloro substitution and ether linkage reduce conjugation effects, leading to lower reactivity in cycloaddition reactions compared to the target compound .

Ester Group Modifications

(Z)-Ethyl 2-(2,3-Dichlorobenzylidene)-3-oxobutanoate

Replacing the methyl ester with an ethyl group increases lipophilicity, which could enhance membrane permeability in drug delivery systems. However, steric effects from the ethyl group may reduce crystallization efficiency, as evidenced by lower melting points in ethyl esters compared to methyl analogs .

Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride

Such structural differences make it unsuitable for conjugation reactions but advantageous for constrained peptide mimics .

Physical and Chemical Properties

Discrepancies in Availability

lists this compound as a discontinued product (CAS: 1443344-60-2, 97% purity), conflicting with and , which report it as available (CAS: 74073-22-6, 95% purity). This discrepancy may arise from supplier-specific discontinuation or regional regulatory differences .

Q & A

Q. What are the established synthetic routes for Methyl 2-(2,3-dichlorobenzylidene)-3-oxobutanoate?

The compound is synthesized via a Knoevenagel condensation between methyl acetoacetate and 2,3-dichlorobenzaldehyde. Typical conditions involve catalytic bases (e.g., piperidine or ammonium acetate) in refluxing ethanol or toluene. Post-reaction purification often employs silica gel chromatography (hexane/ethyl acetate) or recrystallization from ethanol, yielding the product as a crystalline solid with a reported melting point of 81–83°C .

Q. What spectroscopic and chromatographic methods are used for characterization?

- 1H-NMR : Key signals include the benzylidene proton (δ ~8.5 ppm, singlet) and methyl ester (δ ~3.8 ppm, singlet). The absence of enolic proton (δ ~12–15 ppm) confirms complete condensation .

- LCMS : Molecular ion peaks at m/z 273 [M+H]+ align with the molecular formula C₁₂H₁₀Cl₂O₃ .

- HPLC : Retention times under reverse-phase conditions (e.g., C18 column, acetonitrile/water gradient) are used to assess purity (>95% typical) .

Q. What are its primary applications in pharmaceutical research?

The compound serves as a critical intermediate in synthesizing dihydropyridine-based calcium channel blockers, such as felodipine and nicardipine . Its dichlorobenzylidene moiety contributes to lipophilicity, enhancing drug-receptor interactions .

Advanced Research Questions

Q. How does reaction solvent polarity influence the E/Z isomerism of the benzylidene group?

Polar solvents (e.g., DMF) favor the thermodynamically stable E-isomer due to enhanced stabilization of the conjugated system. In contrast, nonpolar solvents (e.g., toluene) may yield mixtures, requiring chromatographic separation. X-ray crystallography (e.g., CCDC data) confirms the Z-configuration in some derivatives, influenced by steric hindrance during crystallization .

Q. What strategies mitigate by-product formation during scale-up synthesis?

- Catalyst optimization : Replacing homogeneous catalysts (e.g., piperidine) with heterogeneous alternatives (e.g., immobilized amines) reduces side reactions like ester hydrolysis .

- In situ monitoring : Real-time FTIR tracks carbonyl group consumption (νC=O ~1730 cm⁻¹) to optimize reaction quenching .

Q. How can computational modeling predict its reactivity in nucleophilic addition reactions?

Density Functional Theory (DFT) calculations reveal electrophilic sites at the β-ketoester moiety (Mulliken charge: ~+0.35 on C3). Solvent models (e.g., PCM) predict enhanced nucleophilic attack in aprotic media (logP = 3.14), aligning with experimental observations of Michael addition regioselectivity .

Q. What analytical approaches resolve discrepancies in reported melting points?

Divergent melting points (~5°C variations) may arise from polymorphism or residual solvents. Techniques include:

- Differential Scanning Calorimetry (DSC) : Identifies polymorphic transitions (e.g., Form I vs. Form II).

- PXRD : Distinct diffraction patterns (e.g., 2θ = 12.5°, 18.2°) confirm crystalline phase differences .

Data Contradiction Analysis

Q. How to address conflicting yields in literature for similar β-ketoester derivatives?

Discrepancies (e.g., 70% vs. 90% yields) often stem from:

- Purification methods : Reverse-phase chromatography (C18) vs. silica gel (lower recovery due to adsorption) .

- Catalyst loading : Excess base (e.g., NaH) may degrade sensitive intermediates, reducing yield . Validate via controlled replicate experiments and LCMS tracking of by-products.

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.